molecular formula C25H26N4O3S2 B295823 (6Z)-5-IMINO-6-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-5-IMINO-6-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295823
M. Wt: 494.6 g/mol
InChI Key: JWTRVFFCWHORLZ-VZKFJVGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-5-IMINO-6-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-IMINO-6-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, including the formation of the thiadiazole and pyrimidine rings, followed by the introduction of the various substituents. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thiadiazole ring through cyclization of appropriate precursors.

    Condensation Reactions: Formation of the pyrimidine ring via condensation reactions.

    Substitution Reactions: Introduction of substituents such as the isopropyl, methoxy, and sulfanyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-IMINO-6-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

(6Z)-5-IMINO-6-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-5-IMINO-6-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-5-IMINO-6-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its specific combination of substituents and the resulting chemical properties

Properties

Molecular Formula

C25H26N4O3S2

Molecular Weight

494.6 g/mol

IUPAC Name

(6Z)-5-imino-6-[[3-methoxy-4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H26N4O3S2/c1-15(2)24-28-29-22(26)19(23(30)27-25(29)34-24)13-17-7-10-20(21(14-17)31-4)32-11-12-33-18-8-5-16(3)6-9-18/h5-10,13-15,26H,11-12H2,1-4H3/b19-13-,26-22?

InChI Key

JWTRVFFCWHORLZ-VZKFJVGXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(C)C)OC

SMILES

CC1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(C)C)OC

Canonical SMILES

CC1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(C)C)OC

Origin of Product

United States

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